Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate
Description
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate is a synthetic organic compound featuring a methyl ester group linked to a phenyl ring via an acetoxy bridge. The phenyl ring is further substituted with a methoxy group connected to a 2-chloro-1,3-thiazole moiety.
Properties
IUPAC Name |
methyl 2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-17-12(16)6-9-2-4-10(5-3-9)18-8-11-7-15-13(14)19-11/h2-5,7H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXYGXDXMALEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209761 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-76-5 | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478064-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(2-chloro-5-thiazolyl)methoxy]benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure is defined by:
- Methoxy-phenyl linkage : This group may influence solubility and steric interactions.
- Methyl ester : A common functional group in prodrug design, facilitating membrane permeability.
Comparative Analysis of Analogous Compounds
Below is a detailed comparison with structurally related thiazole-containing esters (Table 1):
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Molecular weights calculated using PubChem or ChemDraw. †Estimated based on structural formula.
Biological Activity
Methyl 2-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetate, also known by its CAS number 338393-43-4, is a compound of interest for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀ClNO₃S. It has a melting point range of 62–64 °C and is classified as an irritant. The thiazole moiety in the compound is significant for its biological activity, particularly in anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₃S |
| Melting Point | 62–64 °C |
| CAS Number | 338393-43-4 |
| Hazard Classification | Irritant |
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. The thiazole moiety in this compound may enhance its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Thiazole Derivatives as Antitumor Agents : A study highlighted that thiazole derivatives have shown significant cytotoxicity against cancer cell lines with IC50 values ranging from 1.61 µg/mL to over 1000 µM depending on the structural modifications made to the thiazole ring and adjacent phenyl groups . The presence of electron-donating groups like methyl at specific positions enhances activity.
- Structure Activity Relationship (SAR) : The SAR studies indicate that modifications on the phenyl ring, particularly with halogens or electron-donating groups, can significantly influence the anticancer activity. For instance, compounds with para-dimethyl substitutions showed enhanced efficacy against cancer cells .
- Mechanism of Action : Molecular dynamics simulations have suggested that thiazole-containing compounds interact with target proteins primarily through hydrophobic contacts, which are essential for their cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activities. Research has shown that certain thiazole-based compounds exhibit effective inhibition against various bacterial strains.
Relevant Studies
- Antimicrobial Efficacy : A related compound bearing a thiazole ring has demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Clinical Relevance : Thiazole derivatives are being explored in clinical settings for their potential as broad-spectrum antimicrobial agents, particularly in treating resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
